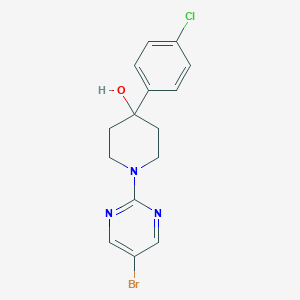![molecular formula C17H19N3O B12232666 4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232666.png)
4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with an ethyl group at the 4-position and a pyridin-2-yl-substituted azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or an azetidine-2-one derivative.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with the azetidine derivative in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives with suitable leaving groups, such as halides, in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyridine moieties.
Reduction: Reduced forms of the azetidine or benzamide groups.
Substitution: Substituted benzamide or pyridine derivatives.
Scientific Research Applications
4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
Benzamides: Compounds with a benzamide core, which may have different substituents at various positions.
Uniqueness
4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of structural features, including the ethyl group at the 4-position, the pyridin-2-yl-substituted azetidine moiety, and the benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-ethyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C17H19N3O/c1-2-13-6-8-14(9-7-13)17(21)19-15-11-20(12-15)16-5-3-4-10-18-16/h3-10,15H,2,11-12H2,1H3,(H,19,21) |
InChI Key |
YYUBNOHFLOOAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B12232590.png)
![4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12232596.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232600.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12232603.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12232607.png)
![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B12232609.png)
![N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B12232617.png)
![1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232622.png)
![3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12232637.png)

![1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12232658.png)
![5-fluoro-N,6-dimethyl-N-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12232660.png)
![3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B12232664.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12232674.png)
